Home > Products > Screening Compounds P57710 > 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile - 1160597-27-2

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

Catalog Number: EVT-270907
CAS Number: 1160597-27-2
Molecular Formula: C17H18N6
Molecular Weight: 306.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is a pyrrolopyrimidine.
Overview

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a small molecule inhibitor of Janus kinases (JAK) 1 and 2. This compound is classified as a pyrrolopyrimidine derivative, characterized by its complex structure that includes a cyclopentyl group and a pyrazole moiety. Its molecular formula is C17H18N6C_{17}H_{18}N_{6}, with a molecular weight of approximately 306.37 g/mol .

Synthesis Analysis

The synthesis of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile typically involves multi-step processes that integrate various nitrogen nucleophiles to construct the desired heterocyclic structures. These methods have been optimized in several studies to enhance yield and purity. Key techniques include:

  • Coupling reactions: These are used to form the core structure by linking different nitrogen-containing compounds.
  • Crystallization: The formation of crystalline forms, such as those involving hydrobromic acid salts, has been explored to improve the pharmaceutical properties of the compound .
Molecular Structure Analysis

The molecular structure of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile features a complex arrangement of nitrogen-containing heterocycles that contribute to its biological activity. The structural data includes:

  • Molecular Formula: C17H18N6C_{17}H_{18}N_{6}
  • Molecular Weight: 306.373 g/mol
  • IUPAC Name: 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
  • InChI Key: HFNKQEVNSGCOJV-UHFFFAOYSA-N .

This structure allows for specific interactions with biological targets, particularly Janus kinases.

Chemical Reactions Analysis

The chemical reactivity of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile is influenced by its functional groups. It can undergo various reactions typical for nitriles and heterocycles, including:

  • Nucleophilic substitutions: These reactions involve the replacement of a leaving group by a nucleophile.
  • Cycloadditions: This process allows for the formation of cyclic compounds from linear precursors.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Ruxolitinib exerts its therapeutic effects primarily through the competitive inhibition of Janus kinases 1 and 2 at their ATP-binding sites. This inhibition alters several signaling pathways related to cytokine interactions and immune responses. Specifically, it significantly affects:

  • Cytokine-cytokine receptor interactions
  • Interleukin-17 signaling pathway
  • Chemokine signaling pathway
  • Mitogen-activated protein kinase signaling pathway
  • Nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway

These pathways are crucial for regulating immune responses and hematopoiesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile include:

  • Appearance: Typically presented in crystalline form.
  • Solubility: Soluble in various organic solvents.
  • Stability: The compound shows stability under standard laboratory conditions but may require specific storage conditions to maintain its integrity.

Analytical techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are utilized to characterize these properties further .

Applications

Ruxolitinib is primarily utilized in the pharmaceutical industry for treating conditions associated with dysregulated JAK signaling, such as:

  • Myelofibrosis: A type of blood cancer characterized by scarring in the bone marrow.
  • Polycythemia vera: A disorder causing increased red blood cell production.

Additionally, ongoing research explores its potential applications in treating other inflammatory diseases and conditions involving cytokine dysregulation. Its ability to modulate immune responses makes it a candidate for further investigation in various therapeutic areas .

Properties

CAS Number

1160597-27-2

Product Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile

Molecular Formula

C17H18N6

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)

InChI Key

HFNKQEVNSGCOJV-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Solubility

Soluble in DMSO

Synonyms

Ruxolitinib racemic; INCB018424 racemic; INCB 018424 racemic; INCB-018424 racemic

Canonical SMILES

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.